6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one 6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347170
InChI: InChI=1S/C9H8BrN3O/c1-4-7(10)3-6-8(11-4)12-5(2)13-9(6)14/h3H,1-2H3,(H,11,12,13,14)
SMILES:
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol

6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC18347170

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one -

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
IUPAC Name 6-bromo-2,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H8BrN3O/c1-4-7(10)3-6-8(11-4)12-5(2)13-9(6)14/h3H,1-2H3,(H,11,12,13,14)
Standard InChI Key OFEDOLOLEWYAGU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C(=O)NC(=NC2=N1)C)Br

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one features a fused bicyclic core comprising a pyridine ring condensed with a pyrimidinone moiety. Key structural attributes include:

  • Bromine substitution at the 6th position, enhancing electrophilic reactivity.

  • Methyl groups at the 2nd and 7th positions, influencing steric and electronic properties.

  • A ketone group at the 4th position, contributing to hydrogen-bonding capabilities .

The compound’s IUPAC name is 6-bromo-2,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one, and its canonical SMILES notation is CC1=C(C=C2C(=O)NC(=NC2=N1)C)Br . X-ray crystallography and NMR studies confirm the planar geometry of the fused ring system, with the bromine atom adopting a para orientation relative to the ketone group .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}
Molecular Weight254.08 g/mol
CAS Number2090991-89-0
Melting PointNot reported
Boiling PointNot reported
SolubilityLimited in polar solvents
LogP~2.1 (estimated)

Synthesis and Modifications

Synthetic Pathways

The synthesis of 6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions, as outlined below:

  • Cyclocondensation: Reacting 6-aminouracil derivatives with acetylacetone under acidic conditions forms the pyridopyrimidinone core .

  • Bromination: Electrophilic bromination at the 6th position using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF) .

  • Methylation: Introducing methyl groups via alkylation with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base .

Key Reaction:

6-Aminouracil+AcetylacetoneHClPyridopyrimidinone intermediateNBS6-Bromo derivativeCH3ITarget compound\text{6-Aminouracil} + \text{Acetylacetone} \xrightarrow{\text{HCl}} \text{Pyridopyrimidinone intermediate} \xrightarrow{\text{NBS}} \text{6-Bromo derivative} \xrightarrow{\text{CH}_3\text{I}} \text{Target compound}

Structural Modifications

Modifications to the core structure enhance bioactivity or alter physicochemical properties:

  • C-2 and C-7 Methyl Groups: Improve lipophilicity, facilitating membrane permeability .

  • Bromine Replacement: Substitution with amino or hydroxyl groups modulates electronic effects, as seen in analogs like 6-amino-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one .

CompoundTargetIC50_{50}/pA2_2Reference
6-Bromo-2,7-dimethyl derivativeH1-receptor8.90
6-Amino-2-methyl analogPim-1 kinase0.12 µM
Cetirizine (control)H1-receptor9.40

Applications in Medicinal Chemistry

Drug Discovery Intermediate

This compound serves as a precursor for synthesizing:

  • Antihistamines: Structural optimization for reduced sedation .

  • Kinase Inhibitors: Modifications targeting oncogenic kinases (e.g., RAF, Pim-1) .

Structure-Activity Relationship (SAR) Studies

Key findings from SAR studies include:

  • Bromine Importance: Removal reduces H1-receptor affinity by 10-fold .

  • Methyl Group Role: 2-Methyl enhances metabolic stability, while 7-methyl optimizes steric fit in kinase binding sites .

Future Directions

Research Opportunities

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models.

  • Targeted Drug Delivery: Develop prodrugs to enhance solubility and bioavailability.

Computational Modeling

Molecular dynamics simulations could optimize interactions with therapeutic targets, such as Pim-1 kinase .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator